molecular formula C19H18N4O B2954923 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2396580-45-1

6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2954923
CAS No.: 2396580-45-1
M. Wt: 318.38
InChI Key: ZNIFOZOEUURCOT-UHFFFAOYSA-N
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Description

6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of piperazine with prop-2-enoyl chloride under controlled conditions to form the prop-2-enoyl piperazine intermediate. This intermediate is then reacted with phenyl-2-pyridine-3-carbonitrile to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-(Prop-2-enoyl)piperazin-1-yl)pyridine-3-carbonitrile: Lacks the phenyl group, resulting in different reactivity and biological activity.

  • 6-Phenyl-2-(piperazin-1-yl)pyridine-3-carbonitrile: Does not have the prop-2-enoyl group, leading to variations in chemical properties and applications.

Uniqueness: 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its combination of structural features, which contribute to its unique reactivity and potential applications. Its presence of both the phenyl and prop-2-enoyl groups enhances its versatility in chemical synthesis and biological research.

Properties

IUPAC Name

6-phenyl-2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-18(24)22-10-12-23(13-11-22)19-16(14-20)8-9-17(21-19)15-6-4-3-5-7-15/h2-9H,1,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFOZOEUURCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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